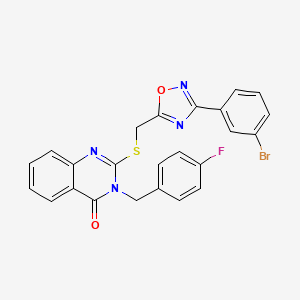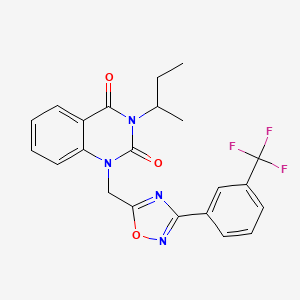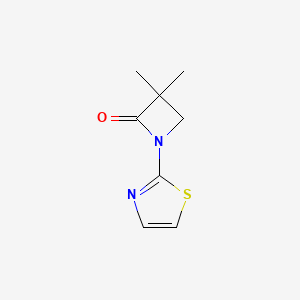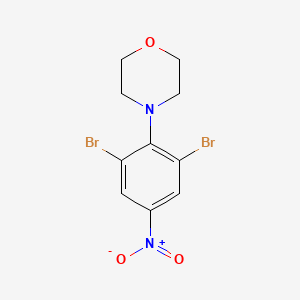
(Z)-2-(5-((1H-吡咯-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-4-(甲硫基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom. Pyrrole rings are found in many important natural products and pharmaceuticals. The compound also contains a thiazolidine ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazolidines are found in some pharmaceuticals and have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction of a suitable amine and carbonyl compound . The thiazolidine ring could be formed through a reaction involving a suitable amine, carbonyl compound, and sulfur-containing compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazolidine rings, as well as the various functional groups attached to these rings. These include a methylene group attached to the pyrrole ring, an oxo group and a thioxo group attached to the thiazolidine ring, and a methylthio group attached to the butanoic acid moiety .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyrrole ring could undergo electrophilic aromatic substitution reactions, while the carbonyl groups could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the aromatic pyrrole ring could influence its solubility, while the presence of the sulfur atoms could influence its reactivity .科学研究应用
合成和潜在的抑制效应
一个关键的研究领域涉及新型双(2-硫代噻唑烷-4-酮)衍生物的合成,其中包括与“(Z)-2-(5-((1H-吡咯-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)-4-(甲硫基)丁酸”在结构上相关的化合物。这些化合物已被探索其作为糖原合酶激酶-3 (GSK-3) 抑制剂的潜力。合成过程通常涉及微波辅助方法,表明了一种旨在提高效率和选择性的现代化学合成方法 (S. Kamila & E. Biehl, 2012)。
抗癌和抗血管生成特性
另一个重要的研究领域是研究硫代噻唑烷-4-酮衍生物的体内抗癌和抗血管生成作用。对新型衍生物的研究显示出在减少小鼠模型中的肿瘤体积、细胞数量和延长寿命方面有希望的结果,表明在癌症治疗中具有潜在的治疗应用 (S. Chandrappa et al., 2010)。
抗菌活性
硫代噻唑烷-4-酮衍生物的抗菌活性也是一个重点,这些化合物被设计和评估其对各种细菌菌株的作用。这包括探索这些化合物的作用机制,这对于开发新的抗生素或抗菌剂至关重要 (Xianpeng Song et al., 2017)。
光伏应用
对噻唑烷基化合物在光伏中的应用的研究表明,结构修饰可以显着影响有机太阳能电池中供体材料的光电性能。这突出了噻唑烷衍生物在提高光伏器件效率方面的潜力 (M. U. Khan et al., 2019)。
发光传感和环境应用
基于噻唑烷的金属有机骨架 (MOF) 已被开发用于发光传感,展示了对环境污染物的高选择性和灵敏度。这为在环境监测和开发新型发光材料中使用这些化合物开辟了可能性 (Yang Zhao et al., 2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-methylsulfanyl-2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c1-20-6-4-9(12(17)18)15-11(16)10(21-13(15)19)7-8-3-2-5-14-8/h2-3,5,7,9,14H,4,6H2,1H3,(H,17,18)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKHTARRSXMCQ-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)


![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2441801.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate](/img/structure/B2441811.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2441816.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)